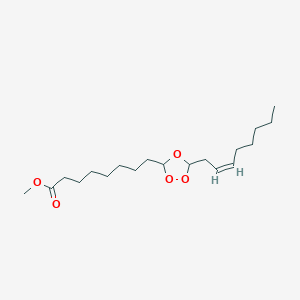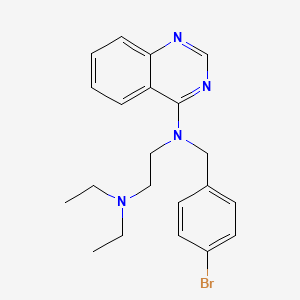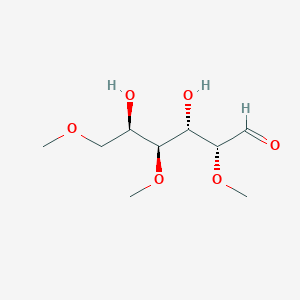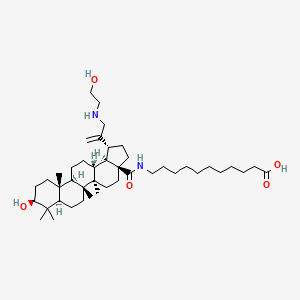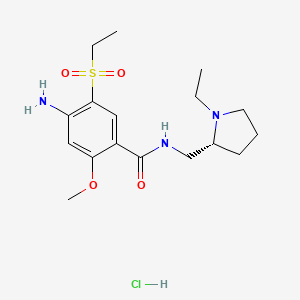
Aramisulpride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aramisulpride hydrochloride is a benzamide derivative and a dopamine receptor antagonist. It is primarily used in the treatment of acute and chronic schizophrenia, as well as in the prevention and treatment of postoperative nausea and vomiting in adults . This compound selectively targets dopamine D2 and D3 receptors, making it effective in alleviating both positive and negative symptoms of schizophrenia .
Méthodes De Préparation
The synthesis of aramisulpride hydrochloride involves several steps. One of the methods includes the methylation of 4-amino-salicylic acid with dimethyl sulfate and a base, optionally in the presence of tetrabutylammonium bromide (TBAB), to obtain 4-amino-2-methoxy methyl benzoate. This is followed by the oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid or its methyl ester with an oxidizing agent in the presence of sodium tungstate or ammonium molybdate to yield 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid or its methyl ester . Industrial production methods often involve optimizing these steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Aramisulpride hydrochloride undergoes various chemical reactions, including:
Oxidation: The oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid to 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid.
Substitution: The methylation of 4-amino-salicylic acid with dimethyl sulfate. Common reagents used in these reactions include dimethyl sulfate, sodium tungstate, and ammonium molybdate.
Applications De Recherche Scientifique
Aramisulpride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of benzamide derivatives and their interactions with dopamine receptors.
Biology: Research on this compound helps in understanding the role of dopamine receptors in various biological processes.
Industry: The compound is used in the pharmaceutical industry for the development of antipsychotic medications.
Mécanisme D'action
Aramisulpride hydrochloride exerts its effects by selectively binding to dopamine D2 and D3 receptors. This binding inhibits the action of dopamine, a neurotransmitter involved in mood, behavior, and cognition . The compound predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other antipsychotic agents . Additionally, this compound has been found to be a potent antagonist of the 5-HT7 receptor, which may contribute to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Aramisulpride hydrochloride is often compared with other substituted benzamides such as sulpiride and sultopride. These compounds share a high degree of selectivity for D2 and D3 receptors but differ in their affinities and pharmacological profiles . For instance:
Sulpiride: Has a lower affinity for D2 and D3 receptors compared to this compound.
Sultopride: Also has a lower affinity for D2 and D3 receptors but is used in similar therapeutic contexts. The uniqueness of this compound lies in its dual effect at different doses, providing both antipsychotic and antidepressant benefits.
Propriétés
Numéro CAS |
2129505-46-8 |
|---|---|
Formule moléculaire |
C17H28ClN3O4S |
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
4-amino-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H/t12-;/m1./s1 |
Clé InChI |
XFOYXFDTUMXXFP-UTONKHPSSA-N |
SMILES isomérique |
CCN1CCC[C@@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


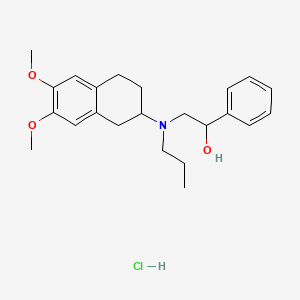
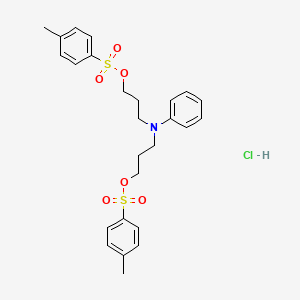
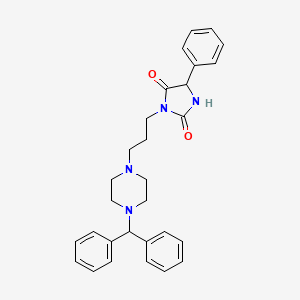
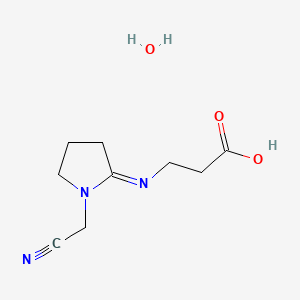
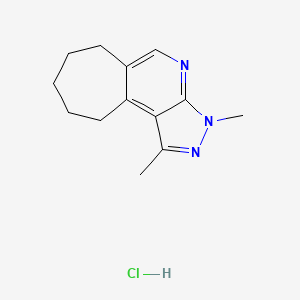

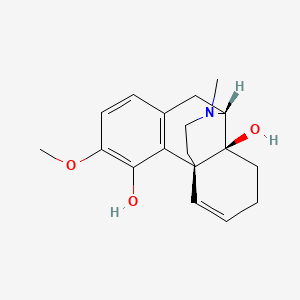

![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12762858.png)
